(Cyclopropylmethyl)(2-phenylethyl)amine

描述

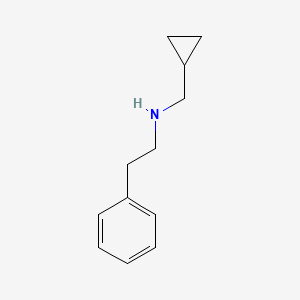

Structure

2D Structure

属性

IUPAC Name |

N-(cyclopropylmethyl)-2-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-2-4-11(5-3-1)8-9-13-10-12-6-7-12/h1-5,12-13H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJBAOQPVKJPENU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis via Cyclopropyl Cyanide and Alkyl Amines (Patent US3847985A)

This method involves multiple steps starting from allylic chlorides:

- Step 1: React allylic chloride with hydrogen bromide in the presence of a free radical catalyst (e.g., benzoyl peroxide) to yield 1-bromo-3-chloropropane (anti-Markownikoff product).

- Step 2: React this product with a metal cyanide to form gamma-chloronitrile.

- Step 3: Treat the gamma-chloronitrile with alkali metal hydroxide to produce cyclopropyl cyanide.

- Step 4: Hydrogenate cyclopropyl cyanide with an alkyl amine under catalytic conditions to yield cyclopropylmethyl alkyl amine.

- Step 5: The resulting amine can be further reacted with ketones, aldehydes, or alkyl halides to form substituted cyclopropylmethyl amines including (cyclopropylmethyl)(2-phenylethyl)amine.

| Step | Reagents/Conditions | Temperature | Pressure | Notes |

|---|---|---|---|---|

| 1 | Allylic chloride + HBr + free radical catalyst | -80 to +200 °C (preferably 0 to +70 °C) | 1-100 atm (preferably 1-10 atm) | Catalyst examples: benzoyl peroxide, UV light |

| 2 | 1-bromo-3-chloropropane + metal cyanide | Reflux for 3 hours | Atmospheric | Molar ratio 1.25:1 (bromo-chloropropane:metal cyanide) |

| 3 | Gamma-chloronitrile + alkali hydroxide | Not specified | Not specified | Produces cyclopropyl cyanide |

| 4 | Cyclopropyl cyanide + alkyl amine + H2 + catalyst | 100-110 °C | Not specified | Exothermic reaction, distillation of byproducts |

| 5 | Cyclopropylmethyl amine + ketone/aldehyde/alkyl halide | Variable | Variable | Forms substituted cyclopropylmethyl amines |

This method is noted for high yields and purity of the cyclopropylmethyl alkyl amines.

Cyclopropanation of Styrene Derivatives and Subsequent Amination (Literature, PMC2832311)

- Starting from styrene, cyclopropanation is performed using ethyl diazoacetate catalyzed by copper acetylacetonate (Cu(acac)2), yielding a mixture of trans- and cis-2-phenylcyclopropyl esters.

- The esters are separated by chromatography.

- Conversion of esters to amides followed by reduction with borane yields the corresponding cyclopropylmethylamines.

- N-monomethylation or other N-alkylations can be performed via formylation followed by borane reduction or reductive amination.

This method allows access to stereochemically defined cyclopropylmethylamines, which can be further functionalized to include the 2-phenylethylamine moiety.

Reductive Amination and Protection Strategies (Journal of Medicinal Chemistry, 2021)

- Amines bearing cyclopropylmethyl groups are synthesized via reductive amination of aniline derivatives with cyclopropanecarbaldehyde.

- Protective groups such as Troc (2,2,2-trichloroethoxycarbonyl) and Boc (tert-butoxycarbonyl) are used to control reactivity.

- Deprotection and subsequent condensation with benzoic acid or other groups yield the desired amines.

- Optical resolution via HPLC is employed to isolate enantiomerically pure compounds.

This approach is useful for preparing complex cyclopropylmethyl amines with phenylethyl substituents and allows for high purity and stereochemical control.

N-Alkylation of Phenylethylamines (Synthetic Routes for Diphenethylamines)

- Starting from 2-phenylethylamine or related amines, N-alkylation is performed using alkyl bromides or tosylates in the presence of bases such as NaHCO3 or K2CO3.

- Reactions are carried out in solvents like acetonitrile or DMF.

- Subsequent functional group transformations, including ether cleavage or amide formation, yield substituted amines.

Although this method is more general for diphenethylamines, it can be adapted for this compound synthesis by using cyclopropylmethyl bromide as the alkylating agent.

| Method | Key Advantages | Challenges/Notes | Typical Yield/Outcome |

|---|---|---|---|

| Cyclopropyl cyanide route (Patent US3847985A) | High purity and yield; scalable | Multi-step; requires handling hazardous reagents | High yields reported |

| Cyclopropanation of styrene (PMC2832311) | Stereochemical control; well-defined isomers | Requires chromatographic separation | Moderate to good yields (e.g., 47%) |

| Reductive amination with protection (J Med Chem 2021) | Allows complex substitutions and stereocontrol | Multi-step; requires protective group manipulations | Good yields (e.g., 77%) |

| N-Alkylation of phenylethylamines | Straightforward; versatile | May require purification to avoid overalkylation | Variable yields depending on conditions |

The preparation of this compound involves sophisticated synthetic strategies that can be tailored based on the desired stereochemistry, purity, and scale. The cyclopropyl cyanide intermediate route offers a robust industrial approach with high yields and purity. Alternatively, cyclopropanation of styrene derivatives followed by amide formation and reduction provides stereochemical flexibility. Reductive amination with protective group strategies enables complex functionalization and stereochemical control. Finally, direct N-alkylation methods offer simpler routes but may require careful control to avoid side reactions.

Each method's selection depends on the specific application, required scale, and purity standards.

化学反应分析

Types of Reactions: (Cyclopropylmethyl)(2-phenylethyl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, acyl chlorides

Major Products:

Oxidation: Ketones, carboxylic acids

Reduction: Amines, alcohols

Substitution: Various substituted amines

科学研究应用

Synthesis and Chemical Properties

Synthetic Methods:

The synthesis of (Cyclopropylmethyl)(2-phenylethyl)amine typically involves nucleophilic substitution reactions. Cyclopropylmethyl halides react with 2-phenylethylamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is often conducted in organic solvents like ethanol or methanol at elevated temperatures to ensure complete conversion.

Chemical Reactions:

The compound undergoes various chemical transformations, including:

- Oxidation: Using agents like potassium permanganate or chromium trioxide to form ketones or carboxylic acids.

- Reduction: Employing lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

- Substitution: The amine group can be replaced by other nucleophiles under suitable conditions.

Scientific Research Applications

This compound has several notable applications across different scientific domains:

Chemistry

- Building Block for Synthesis: The compound serves as a precursor for synthesizing more complex organic molecules, aiding in the study of reaction mechanisms and the development of new synthetic strategies.

Biology

- Biological Activity Investigation: Research is focused on understanding its interaction with enzymes and receptors. Studies have shown that similar compounds can modulate receptor activity, suggesting potential biological effects .

- Ligand Development: It is explored as a ligand in biochemical assays, particularly in developing therapies targeting pain, mood disorders, and neurological conditions .

Medicine

- Therapeutic Potential: Ongoing research investigates its efficacy in drug development. The compound's structural characteristics may allow it to act on specific biological targets, potentially leading to new pharmaceuticals .

Industry

- Specialty Chemicals Production: It is utilized as an intermediate in producing specialty chemicals and materials, enhancing the efficiency of organic synthesis processes.

Data Tables

| Application Area | Description | Examples |

|---|---|---|

| Chemistry | Building block for complex molecule synthesis | Reaction mechanism studies |

| Biology | Investigating enzyme/receptor interactions | Ligand development for therapeutic targets |

| Medicine | Potential new pharmaceuticals | Drug development for pain and mood disorders |

| Industry | Intermediate in specialty chemicals production | Organic synthesis optimization |

Case Studies

-

Biological Activity Study:

A study highlighted the potential of diphenethylamines with cyclopropylmethyl substitutions to exhibit enhanced receptor affinity and selectivity. This suggests that this compound could lead to novel treatments for pain management by selectively targeting kappa-opioid receptors . -

Synthetic Method Development:

Recent advancements in hydrodeamination methods have demonstrated the versatility of primary amines like this compound. This method allows for high yields and the accommodation of various functional groups, facilitating the development of bio-relevant compounds . -

Pharmaceutical Applications:

Research into the pharmacological properties of related compounds indicates that modifications to the N-substituent can significantly affect receptor binding affinity and selectivity, providing insights into designing new therapeutic agents based on this compound .

作用机制

The mechanism of action of (Cyclopropylmethyl)(2-phenylethyl)amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.

相似化合物的比较

(Cyclopropylmethyl)(2-phenylethyl)amine can be compared with other similar compounds such as:

Phenethylamine: A simpler structure lacking the cyclopropylmethyl group, known for its role as a neurotransmitter and stimulant.

Diphenethylamines: Compounds with two phenethylamine moieties, often studied for their pharmacological properties.

Cyclopropylamines: Compounds with a cyclopropyl group attached to an amine, known for their unique chemical reactivity.

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties compared to its analogs.

生物活性

(Cyclopropylmethyl)(2-phenylethyl)amine, a compound with a unique structural configuration, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, interactions with various receptors, and potential therapeutic applications.

This compound is characterized by a cyclopropylmethyl group attached to a 2-phenylethyl amine moiety. This structural arrangement allows for unique interactions with biological targets, particularly in the central nervous system (CNS).

The biological activity of this compound is primarily attributed to its ability to act as a ligand for various receptors and enzymes. The compound can modulate receptor activity, influencing neurotransmitter release and cellular signaling pathways. Notably, it has been observed to interact with opioid receptors, specifically the kappa-opioid receptor (KOP), which plays a significant role in pain modulation and mood regulation .

Interaction with Receptors

Research indicates that this compound exhibits selective binding affinity for KOP receptors. In vitro studies have shown that derivatives of this compound can stimulate G protein activation, indicating their potential as analgesics without the side effects commonly associated with traditional opioids .

Table 1: Binding Affinity of this compound Derivatives

| Compound | KOP Binding Affinity (nM) | Selectivity Ratio (KOP/MOP) |

|---|---|---|

| 1 | 9 | 31 |

| 2 | 15 | 25 |

| 3 | 7 | 40 |

Antinociceptive Efficacy

In animal models, this compound derivatives have demonstrated significant antinociceptive effects in writhing assays compared to standard treatments. The efficacy levels suggest that these compounds may serve as alternatives to traditional pain management therapies .

Case Study: Antinociceptive Effects in Mice

In a controlled study involving mice subjected to induced pain, the administration of this compound resulted in:

- Reduction in Pain Response: A significant decrease in writhing episodes was recorded.

- Dosage Dependency: Higher doses correlated with increased efficacy.

These findings support the hypothesis that this compound could be further developed into a therapeutic agent for pain relief.

Applications in Medicine

The ongoing research into this compound highlights its potential applications in various medical fields:

- Pain Management: As an alternative to opioids for chronic pain treatment.

- Mood Disorders: Potential use in treating depression and anxiety through modulation of CNS pathways.

- Drug Development: As a lead compound for synthesizing novel pharmacological agents targeting specific receptors.

常见问题

Basic Research Questions

Q. What are the standard spectroscopic methods for confirming the structure of (cyclopropylmethyl)(2-phenylethyl)amine?

- Methodological Answer : The compound’s structure can be confirmed using ¹H NMR and ¹³C NMR to analyze hydrogen and carbon environments. For example, the cyclopropyl group exhibits distinct splitting patterns due to its rigid three-membered ring, while the 2-phenylethyl moiety shows aromatic protons (δ ~7.2–7.4 ppm) and methylene resonances. High-Resolution Mass Spectrometry (HRMS) is critical for verifying molecular weight and fragmentation patterns. In studies of analogous N-substituted cyclopropylmethylamines, HRMS data matched calculated values within ±1 ppm, ensuring structural accuracy .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer : A two-step approach is typical:

Alkylation : React 2-phenylethylamine with cyclopropylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the secondary amine.

Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane) to isolate the product.

Alternative routes involve reductive amination between cyclopropylmethyl ketones and 2-phenylethylamine using NaBH₃CN . Yields vary (50–80%) depending on steric hindrance from the cyclopropyl group.

Q. What are the key solubility and stability considerations for handling this compound?

- Methodological Answer : The compound is lipophilic due to its aromatic and cyclopropyl groups, requiring storage in anhydrous solvents (e.g., DCM or THF) under inert gas to prevent oxidation. Stability tests on similar amines show degradation <5% over 6 months at −20°C. For aqueous work, use buffered solutions (pH 6–8) to avoid amine protonation-induced precipitation .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis, given the compound’s chiral centers?

- Methodological Answer : Chiral resolution techniques include:

- Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers.

- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) in hydrogenation steps. For example, enantiomeric excess (ee) >90% was achieved for structurally related cyclopropylmethylamines using this method .

Q. What computational strategies predict the compound’s binding affinity to serotonin receptors (e.g., 5-HT₂C)?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions between the cyclopropylmethyl group and receptor hydrophobic pockets.

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., CHARMM36 force field) to assess binding stability. Studies on similar amines revealed that the cyclopropyl group enhances binding via van der Waals interactions with transmembrane helices .

Q. How do structural modifications (e.g., halogenation) impact the compound’s pharmacokinetic properties?

- Methodological Answer : Introduce halogens (e.g., fluorine) at the phenyl ring’s para position to improve metabolic stability. For analogs, logP values increased by 0.5–1.0 units with fluorination, enhancing blood-brain barrier penetration. In vitro microsomal assays showed t₁/₂ improvements from 2.1 to 4.8 hours .

Data Contradictions and Resolution

Q. Conflicting reports exist about the compound’s susceptibility to oxidative degradation. How can this be addressed experimentally?

- Methodological Answer : Conduct accelerated stability studies :

- Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via LC-MS.

- Add antioxidants (e.g., BHT at 0.01% w/v) to formulations. Recent studies show that cyclopropyl groups in amines reduce oxidation rates compared to straight-chain alkyl analogs, with <10% degradation under oxidative conditions (H₂O₂, 1 mM) .

Regulatory and Safety Considerations

Q. Is this compound subject to controlled substance regulations?

- Methodological Answer : While not explicitly listed in the 1971 UK Misuse of Drugs Act, structurally related compounds (e.g., cyclopropylmethyl analogs of phenethylamines) are often scrutinized. Preemptively screen the compound against databases like the DEA Controlled Substances List and consult local regulatory guidelines. Analogues like Cyclopropylmethyl(α-Methyl-3,4-methylenedioxyphenethyl)amine are explicitly controlled .

Analytical Challenges

Q. How can researchers resolve overlapping NMR signals in derivatives of this compound?

- Methodological Answer : Use 2D NMR techniques :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。